2,2-Dichloroethanol

描述

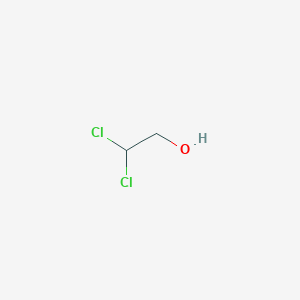

Structure

3D Structure

属性

IUPAC Name |

2,2-dichloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJOCJAIQSKSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O | |

| Record name | 2,2-DICHLOROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024989 | |

| Record name | 2,2-Dichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dichloroethanol is a clear pale yellow liquid. (NTP, 1992) | |

| Record name | 2,2-DICHLOROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

295 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,2-DICHLOROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

173 °F (NTP, 1992) | |

| Record name | 2,2-DICHLOROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,2-DICHLOROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.404 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,2-DICHLOROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

598-38-9 | |

| Record name | 2,2-DICHLOROETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dichloroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DICHLOROETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DICHLOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU6JX11G7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dichloroethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloroethanol (Cl₂CHCH₂OH), a chlorinated alcohol, is a compound of significant interest in organic synthesis and toxicology. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Particular attention is given to its relevance in biological systems as a metabolite of the organophosphate pesticide dichlorvos. This document is intended to serve as a detailed resource, incorporating experimental protocols and visual representations of key concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a primary alcohol with two chlorine atoms attached to the second carbon atom. The electron-withdrawing nature of the chlorine atoms significantly influences the molecule's reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 598-38-9[1] |

| Molecular Formula | C₂H₄Cl₂O[1] |

| Molecular Weight | 114.96 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 2,2-Dichloroethan-1-ol, Dichloroethanol[2] |

| SMILES | C(C(Cl)Cl)O[1] |

| InChI | InChI=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2[2] |

| InChIKey | IDJOCJAIQSKSOP-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[2] It is soluble in water.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 146 °C (at 760 mmHg) | [1] |

| Density | 1.404 g/mL at 25 °C | [1] |

| Flash Point | 78 °C (closed cup) | |

| Solubility in Water | ≥ 100 mg/mL at 23 °C | [1] |

| Refractive Index (n²⁰/D) | 1.473 | |

| pKa | 13.09 ± 0.10 (Predicted) |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 5.74 | Triplet | CHCl₂ |

| 3.95 | Doublet | CH₂OH | |

| 2.62 | Singlet (broad) | OH | |

| ¹³C | ~67 | - | CH₂OH |

| ~73 | - | CHCl₂ |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950 - 2850 | Medium | C-H stretch (sp³) |

| 1450 - 1350 | Medium | C-H bend |

| 1100 - 1000 | Strong | C-O stretch |

| 800 - 600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) is often of low abundance.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 114/116/118 | [C₂H₄Cl₂O]⁺ (Molecular ion) |

| 83/85 | [CHCl₂]⁺ |

| 79/81 | [CH₂Cl₂]⁺ |

| 49/51 | [CH₂Cl]⁺ |

| 31 | [CH₂OH]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of this compound involves the reduction of dichloroacetyl chloride with a suitable reducing agent, such as lithium aluminum hydride.

This protocol is adapted from established literature procedures.

Materials:

-

Dichloroacetyl chloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Water

Procedure:

-

A three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere.

-

A solution of dichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The reaction is quenched by the careful, dropwise addition of water to decompose the excess hydride.

-

A 10% solution of sulfuric acid is slowly added to dissolve the resulting aluminum hydroxide salts.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure.

References

Synthesis of 2,2-Dichloroethanol from Dichloroacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2-dichloroethanol from dichloroacetyl chloride. The primary method detailed is the reduction of the acid chloride using lithium aluminum hydride, a well-established and reliable procedure. This document presents quantitative data in a structured format, a detailed experimental protocol, and a visual representation of the synthesis workflow.

Reaction Overview

The synthesis of this compound from dichloroacetyl chloride is achieved through the reduction of the acyl chloride functional group to a primary alcohol. A common and effective method for this transformation is the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from dichloroacetyl chloride via reduction with lithium aluminum hydride.[1][2]

| Parameter | Value |

| Reactants | |

| Dichloroacetyl Chloride | 88.6 g (0.60 mole) |

| Lithium Aluminum Hydride | 13.6 g (0.36 mole) |

| Solvent | |

| Anhydrous Ether | 375 mL (300 mL for LiAlH₄ suspension + 75 mL for dichloroacetyl chloride solution) |

| Reaction Conditions | |

| Addition Time | ~2.5 hours |

| Post-addition Stirring | 30 minutes |

| Temperature | Gentle reflux |

| Workup Reagents | |

| Water | Added dropwise to quench excess LiAlH₄ |

| 10% Sulfuric Acid | 500 mL |

| Product Yield and Properties | |

| Yield | 44-45 g (64-65%) |

| Boiling Point | 37–38.5 °C at 6 mm Hg |

| Refractive Index (n_D^25) | 1.4626 |

| Density (d_4^25) | 1.404 |

Experimental Protocol

The following protocol for the synthesis of this compound from dichloroacetyl chloride is adapted from a procedure published in Organic Syntheses.[1][2]

Materials and Equipment:

-

1-liter three-necked flask with ground-glass joints

-

Efficient reflux condenser

-

Dropping funnel

-

Mercury-sealed stirrer

-

Drying tubes

-

Heating mantle or water bath

-

Ice bath

-

Distillation apparatus with a 25-cm column packed with glass helices

-

Dichloroacetyl chloride (88.6 g, 0.60 mole)

-

Lithium aluminum hydride (13.6 g, 0.36 mole), pulverized

-

Anhydrous ether (375 mL)

-

Water

-

10% Sulfuric acid (500 mL)

-

Dry nitrogen source (optional but recommended)

Procedure:

-

Apparatus Setup: Assemble the 1-liter three-necked flask with the stirrer in the central neck, and the reflux condenser and dropping funnel in the side necks. Protect all outlets with drying tubes to prevent the ingress of atmospheric moisture. It is advisable to dry the glassware by flaming while sweeping with dry nitrogen.[1]

-

Preparation of Lithium Aluminum Hydride Suspension: In the reaction flask, place 300 mL of rigorously dried ether and 13.6 g (0.36 mole) of pulverized lithium aluminum hydride. Stir the mixture for 15 minutes to produce a milky suspension.[1][2]

-

Addition of Dichloroacetyl Chloride: Prepare a solution of 88.6 g (0.60 mole) of dichloroacetyl chloride in 75 mL of dry ether in the dropping funnel. Add this solution to the stirred lithium aluminum hydride suspension at a rate that maintains a gentle reflux. The addition should be completed in approximately 2.5 hours.[1][2] It is noted that the reaction may have a short induction period, so the acid chloride should be added slowly to avoid accumulation of unreacted material.[1]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.[1][2]

-

Quenching of Excess Hydride: Cool the reaction mixture in an ice bath. Carefully add water dropwise to the stirred mixture to decompose the excess lithium aluminum hydride. This process is accompanied by the vigorous evolution of hydrogen and the formation of a white, curdy mass of aluminum hydroxide, resulting in a semisolid consistency.[1]

-

Workup: To the semisolid mass, slowly add 500 mL of 10% sulfuric acid with constant stirring. Continue stirring for 30 minutes, during which the solution should become clear.[1][2]

-

Extraction and Solvent Removal: Transfer the mixture to a separatory funnel and separate the ether layer. Remove the ether by distillation at atmospheric pressure.[1]

-

Purification by Fractional Distillation: Fractionally distill the dark-colored residue under reduced pressure using a 25-cm column packed with glass helices. Collect the fraction boiling at 37–38.5 °C / 6 mm Hg.[1][2] This fraction is the purified this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

Physical properties of 2,2-Dichloroethanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2,2-dichloroethanol, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a conceptual workflow for physical property analysis.

Core Physical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is an organic compound with the molecular formula C₂H₄Cl₂O.[2]

The key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 146 °C (295 °F) | At 760 mmHg |

| 135 °C | Not specified | |

| Density | 1.404 g/mL | At 25 °C (77 °F) |

| 1.3910 g/cm³ | Not specified | |

| 1.145 g/mL | Not specified |

Note: Variations in reported values can be attributed to different experimental conditions and purity of the substance.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for the safe handling, application, and modeling of chemical compounds. The following sections detail standard methodologies for measuring the boiling point and density of liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] For accurate and reproducible results, standardized methods are employed.

Method 1: Simple Distillation

This method is suitable when a relatively large volume of the sample (greater than 5 mL) is available and also serves to purify the liquid.[3][5]

-

Apparatus: A distillation flask, condenser, receiving vessel, thermometer, and a heating source.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.

-

The flask is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor temperature remains constant.[4]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[3][4]

-

Method 2: Thiele Tube Method (Micro Method)

This method is ideal for small sample volumes (less than 0.5 mL).[6]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The sealed capillary tube is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[6]

-

Determination of Density

Density is the mass of a substance per unit volume. Several methods are available for determining the density of liquids, as outlined in OECD Test Guideline 109.[1][7][8]

Method 1: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.[2][9]

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present, and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[2]

-

Method 2: Hydrometer Method

This method is based on the principle of buoyancy.[9]

-

Apparatus: A hydrometer, a graduated cylinder large enough to float the hydrometer.

-

Procedure:

-

The liquid is poured into the graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the calibrated scale on the hydrometer stem at the point where the surface of the liquid meets the stem.[9]

-

Method 3: Oscillating Densimeter

This method measures the oscillation frequency of a U-shaped tube filled with the sample.

-

Apparatus: An oscillating densitometer.

-

Procedure:

-

The sample is introduced into the U-shaped tube within the instrument.

-

The tube is electronically excited to oscillate at its characteristic frequency.

-

This frequency is dependent on the mass, and therefore the density, of the liquid in the tube. The instrument calculates and displays the density.

-

Conceptual Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the identification and physical characterization of a chemical substance like this compound.

Caption: A flowchart illustrating the process from sample identification to the final reporting of physical properties.

References

- 1. oecd.org [oecd.org]

- 2. mt.com [mt.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chemconnections.org [chemconnections.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. acri.gov.tw [acri.gov.tw]

Spectroscopic Profile of 2,2-Dichloroethanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2,2-dichloroethanol, a significant chemical intermediate and a metabolite of the pesticide Dichlorvos. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₂H₄Cl₂O[2]

-

CAS Registry Number: 598-38-9[2]

-

SMILES: C(C(Cl)Cl)O[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | -CH₂- |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | -CH- |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | -OH |

Solvent: CDCl₃. Instrument: 90 MHz NMR Spectrometer.[3]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results | -CH₂- |

| Data not explicitly found in search results | -CH- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad peak expected around 3300-3500 | Strong | O-H stretch (alcohol) |

| Peaks expected around 2850-3000 | Medium-Strong | C-H stretch (alkane) |

| Peak expected around 1050-1260 | Strong | C-O stretch (alcohol) |

| Peaks expected around 600-800 | Strong | C-Cl stretch |

Technique: Gas Phase, Capillary Cell (Neat), ATR-IR.[1][5][6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Assignment |

| 31 | 100% (Base Peak) | [CH₂OH]⁺ |

| 49 | High | [CH₂Cl]⁺ |

| 83/85 | High | [CHCl₂]⁺ (isotope pattern) |

| 114/116/118 | Low | [M]⁺ (Molecular ion, isotope pattern) |

Ionization Method: Electron Ionization (EI).[2][7]

Experimental Protocols

NMR Spectroscopy Protocol

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 1-5 mg/mL.[8] The solution is then transferred to a standard 5 mm NMR tube.

-

¹H NMR: The spectrum is acquired on a 90 MHz or higher field NMR spectrometer.[3] Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

Several techniques can be employed to obtain the IR spectrum of this compound.

-

Neat (Liquid Film): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[9][10] The plates are then mounted in the spectrometer's sample holder.

-

Attenuated Total Reflectance (ATR): A small amount of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1] Pressure is applied to ensure good contact between the sample and the crystal.

-

Gas Phase: The sample is vaporized and introduced into a gas cell with IR-transparent windows.[11] This method is useful for studying the molecule in the absence of intermolecular interactions.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) is a common method for the mass analysis of small, volatile molecules like this compound.

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[1] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow of the spectroscopic analysis and the interpretation of the resulting data.

Caption: Workflow of Spectroscopic Analysis.

Caption: Mass Spectrometry Fragmentation of this compound.

References

- 1. This compound | C2H4Cl2O | CID 11718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2,2-dichloro- [webbook.nist.gov]

- 3. This compound(598-38-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(598-38-9) 13C NMR spectrum [chemicalbook.com]

- 5. Ethanol, 2,2-dichloro- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Ethanol, 2,2-dichloro- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. webassign.net [webassign.net]

- 10. webassign.net [webassign.net]

- 11. Ethanol, 2,2-dichloro- [webbook.nist.gov]

The Oxidation of 2,2-Dichloroethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction of 2,2-dichloroethanol with various oxidizing agents. This compound is a significant compound in organic synthesis, and its oxidation products, such as 2,2-dichloroacetaldehyde and 2,2-dichloroacetic acid, are valuable intermediates in the pharmaceutical and chemical industries. This document provides a detailed overview of different oxidation methodologies, including the use of common oxidizing agents, as well as catalytic, enzymatic, and electrochemical approaches.

Oxidation with Common Stoichiometric Oxidizing Agents

The oxidation of this compound can be achieved using a variety of strong oxidizing agents. The primary products are typically 2,2-dichloroacetaldehyde or 2,2-dichloroacetic acid, depending on the strength of the oxidant and the reaction conditions.

Nitric Acid Oxidation

Nitric acid is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. The reaction of this compound with nitric acid is expected to yield 2,2-dichloroacetic acid.

Reaction Pathway:

Thermal Stability and Decomposition of 2,2-Dichloroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 2,2-dichloroethanol. This document consolidates available data on its decomposition products, stability, and offers insights into experimental methodologies for its analysis. It is intended to be a valuable resource for professionals working with this compound in research, development, and manufacturing environments.

Core Concepts: Thermal Stability and Decomposition Profile

This compound is a halogenated alcohol that is generally considered stable under standard conditions.[1][2] However, it is a combustible substance and is incompatible with strong oxidizing agents.[1][2] When subjected to elevated temperatures, this compound undergoes decomposition, yielding a range of hazardous gaseous products.

Decomposition Products

Upon heating to decomposition, this compound is known to emit toxic fumes. The primary decomposition products identified in safety literature include:

-

Hydrogen chloride (HCl) gas

-

Phosgene (COCl₂)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Chlorine (Cl₂)

It is crucial for laboratory and manufacturing personnel to be aware of these hazardous byproducts and to handle the compound in well-ventilated areas, particularly when heating is involved.

Quantitative Data Summary

Currently, there is a notable absence of specific, publicly available quantitative data on the thermal decomposition of this compound, such as precise decomposition onset temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). The following table summarizes the known physical properties relevant to its thermal stability.

| Property | Value |

| Boiling Point | 146 °C |

| Flash Point | 78 °C (172.4 °F) - closed cup |

| Density | 1.404 g/mL at 25 °C |

Data sourced from Sigma-Aldrich and ChemicalBook.[2]

Further experimental investigation is required to fully characterize the thermal decomposition profile of this compound and to determine key kinetic parameters.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, mass loss as a function of temperature, and to identify endothermic or exothermic events associated with decomposition.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert alumina or platinum crucible.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is utilized.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA curve will indicate the temperature at which mass loss begins, providing the decomposition onset temperature. The DSC curve will show endothermic or exothermic peaks associated with phase transitions and decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Experimental Conditions: The TGA experiment is performed as described above.

-

Data Analysis: The MS or FTIR continuously analyzes the gases evolved from the TGA. The resulting spectra are used to identify the decomposition products in real-time as a function of temperature.

Visualization of a Plausible Metabolic Pathway

While specific signaling pathways for this compound are not well-documented, a logical metabolic pathway can be proposed based on the known metabolism of similar halogenated ethanes, such as 1,2-dichloroethane.[3] The primary routes of metabolism are expected to involve oxidation by cytochrome P450 enzymes and conjugation with glutathione.

References

An In-Depth Technical Guide to 2,2-Dichloroethanol

Abstract: This document provides a comprehensive technical overview of 2,2-dichloroethanol (CAS RN: 598-38-9), a chlorinated alcohol used as a reagent and intermediate in organic synthesis. It details the definitive IUPAC nomenclature and presents key physicochemical properties, spectroscopic data, and established experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require detailed technical information on this compound.

IUPAC Nomenclature

The systematic name for the compound with the chemical structure Cl₂CHCH₂OH is 2,2-dichloroethan-1-ol .[1]

The naming follows the standard rules set by the International Union of Pure and Applied Chemistry (IUPAC):

-

Identify the Principal Functional Group: The hydroxyl (-OH) group is the highest-priority functional group, defining the compound as an alcohol. This gives the suffix "-ol".[2][3]

-

Identify the Parent Chain: The longest continuous carbon chain containing the -OH group consists of two carbons. The corresponding alkane is ethane, which becomes "ethanol" with the alcohol suffix.[2][3]

-

Number the Carbon Chain: The chain is numbered starting from the end that gives the carbon atom bearing the hydroxyl group the lowest possible number. Therefore, the carbon with the -OH group is designated as carbon-1.[3][4]

-

Name and Locate Substituents: Two chlorine atoms are attached to carbon-2. These are named as "dichloro" substituents. Their position is indicated by the prefix "2,2-".[2][5]

Assembling these components yields the unambiguous IUPAC name: 2,2-dichloroethan-1-ol . It is also commonly referred to as this compound.[1][6]

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference for laboratory use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄Cl₂O | [1][6][7][8][9] |

| Molecular Weight | 114.96 g/mol | [1][8] |

| CAS Registry Number | 598-38-9 | [6][8] |

| Appearance | Clear, pale yellow liquid | [1][9][10] |

| Density | 1.404 g/mL at 25 °C | [7][8][10] |

| Boiling Point | 146 °C (at 760 mmHg) | [7][8][10] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [8] |

| Refractive Index (n20/D) | 1.473 | [7][8][10] |

| Water Solubility | ≥ 100 mg/mL at 23 °C | [1] |

Table 2: Spectroscopic Data Identifiers

| Spectrum Type | Available Data Source(s) |

| ¹H NMR | PubChem[1], SpectraBase[11] |

| Mass Spectrometry (GC-MS) | NIST[12][13], PubChem[1], SpectraBase[11] |

| Infrared (IR) Spectrum | NIST[6], PubChem[1] |

| Raman Spectrum | PubChem[1] |

Experimental Protocols

A detailed, peer-reviewed protocol for the synthesis of this compound is available from Organic Syntheses. The procedure involves the reduction of dichloroacetyl chloride with lithium aluminum hydride.

Synthesis of this compound via Reduction [14]

-

Reactants:

-

Dichloroacetyl chloride (0.60 mole)

-

Lithium aluminum hydride (0.36 mole)

-

Anhydrous diethyl ether

-

10% Sulfuric acid (for workup)

-

-

Apparatus: A 1-liter three-necked flask equipped with a reflux condenser, a dropping funnel, and a mercury-sealed stirrer. All exits are protected with drying tubes.

-

Procedure:

-

A suspension of pulverized lithium aluminum hydride in anhydrous ether is prepared in the reaction flask and stirred for 15 minutes.

-

A solution of dichloroacetyl chloride in dry ether is added from the dropping funnel at a rate that maintains a gentle reflux. The addition process typically takes about 2.5 hours.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The excess hydride is carefully destroyed by the dropwise addition of water while cooling the reaction mixture.

-

The reaction is worked up by slowly adding 500 mL of 10% sulfuric acid with constant stirring until the solution becomes clear.

-

The ether layer is separated, and the solvent is removed by distillation.

-

The residue is purified by fractional distillation under reduced pressure. The product fraction is collected at 37–38.5°C / 6 mm Hg.

-

-

Yield: 64–65%

-

Safety Note: The decomposition of excess lithium aluminum hydride with water is highly exothermic and evolves hydrogen gas vigorously. This step must be performed with extreme caution in a well-ventilated fume hood.[14]

Applications and Reactivity

This compound serves as a valuable reagent in organic chemistry.

-

Synthetic Intermediate: It is used in the preparation of tunable molecular catalysts, specifically for functionalizing the methylene bridge of bis(N-heterocyclic carbene) ligands.[9][10] It is also a precursor in the synthesis of other chemicals, including some pesticides and pharmaceuticals.[9]

-

Reactivity Profile: The compound is incompatible with strong oxidizing agents.[1][10] The presence of the hydroxyl group allows it to undergo typical alcohol reactions, while the chlorine atoms can participate in nucleophilic substitution or elimination reactions.

Toxicological Profile and Metabolism

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7] It is a known skin irritant.[1] While not a naturally occurring metabolite, it has been identified in human blood, indicating its presence in the human exposome from environmental or occupational sources.[15]

Although data on the specific metabolic pathway of this compound is limited, related chlorinated ethanols like 2-chloroethanol are known to be metabolized by alcohol dehydrogenase to form toxic aldehydes (e.g., chloroacetaldehyde). This metabolic activation is a key mechanism of its toxicity.

The logical workflow for understanding and utilizing this compound is outlined in the diagram below.

Caption: Logical workflow for the study and application of this compound.

References

- 1. This compound | C2H4Cl2O | CID 11718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Rules for Naming Organic Molecules [www1.udel.edu]

- 5. Nomenclature for Alkyl Halides, Alcohols, Alkenes, and Alkynes [universalclass.com]

- 6. Ethanol, 2,2-dichloro- [webbook.nist.gov]

- 7. This compound [chembk.com]

- 8. 2,2-二氯乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS 598-38-9: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 598-38-9 [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Ethanol, 2,2-dichloro- [webbook.nist.gov]

- 13. Ethanol, 2,2-dichloro- [webbook.nist.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0245330) [hmdb.ca]

An In-depth Technical Guide to 2,2-Dichloroethanol: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 2,2-dichloroethanol for researchers, scientists, and drug development professionals. The information is presented to facilitate in-depth understanding and application in a scientific context.

Discovery and Historical Context

While the precise moment of its first synthesis is not definitively documented in readily available literature, early investigations into chlorinated ethanols date back to the late 19th century. A significant early preparation was reported by de Lacre in 1887, which may represent one of the initial syntheses of this compound.[1] Historically, its study has been linked to the broader exploration of halogenated hydrocarbons and their derivatives. Though not as widely known as its isomer, 2-chloroethanol, this compound has found utility in specific chemical syntheses. It is recognized as a metabolite in the degradation of 1,2-dichloroethane and is a known environmental transformation product of the pesticide Dichlorvos.[2] Its applications have primarily been in organic synthesis as an intermediate and as a reagent in the preparation of specialized molecular catalysts.[3][4]

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂H₄Cl₂O | [4] |

| Molecular Weight | 114.96 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 146 °C (at 760 mmHg) | [2][3] |

| Density | 1.404 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.473 | [3] |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Solubility in Water | Soluble | [2][3] |

| Acute Toxicity (Oral) | Harmful if swallowed (Acute Tox. 4) | |

| Acute Toxicity (Dermal) | Harmful in contact with skin (Acute Tox. 4) | |

| Acute Toxicity (Inhalation) | Harmful if inhaled (Acute Tox. 4) | |

| Carcinogenicity | Suspected of causing cancer (Carc. 2) |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been described in the scientific literature. Below are detailed methodologies for key preparations.

Reduction of Dichloroacetyl Chloride with Lithium Aluminum Hydride

This is a common and well-documented laboratory-scale synthesis.

Materials:

-

Dichloroacetyl chloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Water

Procedure:

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with pulverized lithium aluminum hydride and anhydrous diethyl ether.

-

The mixture is stirred to form a milky suspension.

-

A solution of dichloroacetyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The excess lithium aluminum hydride is then carefully decomposed by the dropwise addition of water while cooling the reaction mixture. This results in the formation of a white precipitate of aluminum hydroxide.

-

A 10% solution of sulfuric acid is slowly added to the stirred mixture to dissolve the aluminum hydroxide, resulting in a clear solution.

-

The ether layer is separated, and the ether is removed by distillation.

-

The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Reaction of Dichloroacetaldehyde with Organometallic Reagents

This compound can also be prepared by the reaction of dichloroacetaldehyde with organometallic reagents.

-

Using Zinc Dialkyls: Dichloroacetaldehyde can be treated with a zinc dialkyl (e.g., diethylzinc) in an appropriate solvent. The alkyl group from the organozinc compound adds to the carbonyl carbon of the aldehyde, and subsequent workup with an acidic solution yields this compound.

-

Using Aluminum Alkoxides: Similarly, aluminum alkoxides can be used as the reducing agent. The reaction involves the transfer of a hydride from the alkoxide to the aldehyde, followed by hydrolysis to afford the final product.

Metabolic Pathway of this compound

This compound is a known metabolite of certain chlorinated hydrocarbons. For instance, it is formed during the metabolism of cis- and trans-1,2-dichloroethylene by the action of cytochrome P-450 enzymes in the liver.[5] The metabolic fate of this compound itself can involve further oxidation.

Caption: Metabolic conversion of 1,2-dichloroethylene to dichloroacetaldehyde via this compound.

Experimental Workflow for Synthesis and Purification

The general workflow for the laboratory synthesis and subsequent purification of this compound is outlined below.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C2H4Cl2O | CID 11718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 598-38-9 [chemicalbook.com]

- 4. CAS 598-38-9: this compound | CymitQuimica [cymitquimica.com]

- 5. The 1,2-dichloroethylenes: their metabolism by hepatic cytochrome p-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrethroid Insecticides Utilizing a Dichloroethenyl Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols concerning the synthesis of pyrethroid insecticides, with a specific focus on the incorporation of the 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid moiety. This key intermediate is crucial for the synthesis of photostable and highly active pyrethroids such as permethrin and cypermethrin. While direct synthesis from 2,2-dichloroethanol is not a standard documented industrial process, a plausible synthetic pathway is proposed. Following this hypothetical route, this document details the well-established subsequent steps for the synthesis of pyrethroid insecticides, including the conversion of the carboxylic acid to the corresponding acid chloride and its final esterification.

Introduction

Pyrethroid insecticides are synthetic analogs of the natural insecticidal pyrethrins. A significant advancement in pyrethroid development was the introduction of a dihaloethenyl substituent on the cyclopropane ring, which conferred enhanced photostability, making them suitable for agricultural applications. The 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid is a pivotal precursor for many commercial pyrethroids.

While industrial synthesis of this precursor typically starts from other materials, a hypothetical route commencing from this compound is chemically feasible. This proposed pathway involves the dehydration of this compound to yield vinylidene chloride (1,1-dichloroethene), followed by a cyclopropanation reaction to construct the required substituted cyclopropane ring. This document outlines this proposed synthesis and provides detailed protocols for the subsequent, well-documented steps in pyrethroid synthesis.

Proposed Synthetic Pathway from this compound

The following section details a hypothetical, two-step process to synthesize a precursor for the key cyclopropanecarboxylic acid intermediate starting from this compound. It is important to note that this is a theoretical pathway and has not been explicitly documented in the provided literature for the industrial synthesis of pyrethroids.

Step 1 (Hypothetical): Dehydration of this compound to Vinylidene Chloride

The initial proposed step is the dehydration of this compound to form vinylidene chloride. This transformation would likely require an acid catalyst and heat.

Reaction: Cl₂CHCH₂OH → CH₂=CCl₂ + H₂O

Experimental Protocol (Proposed):

-

To a reaction vessel equipped with a distillation apparatus, add this compound.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Heat the mixture to a temperature sufficient to effect dehydration and distill the vinylidene chloride product as it is formed. The boiling point of vinylidene chloride is 32 °C.

-

The collected distillate would likely require further purification, such as washing with a mild base to remove any acidic impurities, followed by drying and redistillation.

Step 2 (Hypothetical): Cyclopropanation of Vinylidene Chloride

The second proposed step involves the cyclopropanation of vinylidene chloride to form a derivative of 2,2-dichlorocyclopropane. This is a challenging transformation that would likely require a specialized carbene or carbenoid reagent to introduce the dimethyl-substituted carbon. A possible approach could involve a metal-catalyzed reaction with a diazo compound derived from acetone.

Reaction: CH₂=CCl₂ + (CH₃)₂C=N₂ (in the presence of a catalyst) → (CH₃)₂C-C(CH₂)-CCl₂ (cyclopropane ring)

Experimental Protocol (Proposed):

-

In an inert atmosphere, dissolve vinylidene chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Add a rhodium or copper-based catalyst, which are known to catalyze cyclopropanation reactions.

-

Slowly add a solution of a diazo compound, such as 2-diazopropane, to the reaction mixture at a controlled temperature (often low temperatures are required to control the reactivity of diazo compounds).

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, the reaction mixture would be quenched, and the desired cyclopropane derivative would be isolated and purified using chromatographic techniques.

Established Synthesis of Pyrethroid Insecticides

The following protocols describe the well-documented synthesis of pyrethroids starting from the key intermediate, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid.

Protocol 1: Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane Carboxylic Acid Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure in the synthesis of pyrethroid esters.

Reaction: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid + SOCl₂ → 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride + SO₂ + HCl

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid in an anhydrous solvent such as toluene or dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, or until the evolution of gas ceases.

-

After cooling, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.

Quantitative Data:

| Reactant | Molar Equivalent | Solvent | Reaction Time (h) | Yield (%) |

| 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid | 1.0 | Toluene | 1.5 - 2.0 | >95 |

| Thionyl Chloride | 1.1 - 1.5 | |||

| DMF | Catalytic |

Protocol 2: Esterification to form Pyrethroid Insecticide (e.g., Permethrin)

The final step in the synthesis is the esterification of the acid chloride with the desired alcohol moiety. For permethrin, this is 3-phenoxybenzyl alcohol.

Reaction: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride + 3-phenoxybenzyl alcohol → Permethrin + HCl

Experimental Protocol:

-

Dissolve 3-phenoxybenzyl alcohol in a suitable anhydrous solvent (e.g., toluene) in a reaction vessel under an inert atmosphere.

-

Add a base, such as pyridine or triethylamine, to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid insecticide.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data:

| Reactant | Molar Equivalent | Solvent | Base | Reaction Time (h) | Yield (%) |

| 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride | 1.0 | Toluene | Pyridine | 2 - 4 | 85 - 95 |

| 3-Phenoxybenzyl alcohol | 1.0 - 1.1 |

Visualizations

Caption: Hypothetical reaction pathway from this compound.

Caption: Well-established final steps in pyrethroid synthesis.

Application Notes and Protocols: 2,2-Dichloroethanol as a Versatile Reagent for N-Heterocyclic Carbene Ligand Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,2-dichloroethanol in the functionalization of N-heterocyclic carbene (NHC) ligands. The introduction of the 2,2-dichloro-1-hydroxyethyl moiety onto the NHC scaffold opens new avenues for catalyst design, drug development, and materials science by providing a reactive handle for further chemical transformations.

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The functionalization of NHC ligands is a key strategy to modulate their electronic and steric properties, thereby influencing the activity, selectivity, and stability of their metal complexes. This compound is an attractive, yet underexplored, reagent for this purpose. It allows for the introduction of a unique functional group containing both hydroxyl and gem-dichloro moieties, offering multiple points for subsequent derivatization.

The primary synthetic route involves the quaternization of an N-substituted imidazole with this compound to form the corresponding imidazolium salt, which serves as the direct precursor to the functionalized NHC. This approach is analogous to standard procedures for the synthesis of other N-alkylated imidazolium salts.

Synthetic Pathway Overview

The overall synthetic strategy for the generation and subsequent functionalization of a 2,2-dichloro-1-hydroxyethyl-substituted NHC is depicted below. The initial step is the N-alkylation of a suitable imidazole derivative to form the imidazolium salt. This is followed by deprotonation to generate the free carbene, which can then be trapped by a metal precursor or undergo further reactions at the functional side chain.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the NHC precursor and the subsequent generation of the functionalized NHC.

Protocol 1: Synthesis of 1-(2,2-dichloro-1-hydroxyethyl)-3-methylimidazolium Chloride

This protocol describes the N-alkylation of 1-methylimidazole with this compound.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| 1-Methylimidazole | ≥99% purity, anhydrous |

| This compound | ≥98% purity |

| Acetonitrile (MeCN) | Anhydrous, <50 ppm H₂O |

| Diethyl ether (Et₂O) | Anhydrous |

| Round-bottom flask | 100 mL, two-neck, flame-dried |

| Reflux condenser | - |

| Magnetic stirrer and hotplate | - |

| Schlenk line or inert gas supply | Argon or Nitrogen |

| Syringes and needles | - |

Procedure:

-

To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylimidazole (1.64 g, 20 mmol, 1.0 equiv.).

-

Under an inert atmosphere (Argon or Nitrogen), add 40 mL of anhydrous acetonitrile via cannula or syringe.

-

Add this compound (2.53 g, 22 mmol, 1.1 equiv.) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Add 50 mL of anhydrous diethyl ether to the flask to precipitate the product.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Isolate the white precipitate by filtration under an inert atmosphere, wash with diethyl ether (2 x 20 mL), and dry under high vacuum.

-

The product, 1-(2,2-dichloro-1-hydroxyethyl)-3-methylimidazolium chloride, is obtained as a white, hygroscopic solid.

Expected Yield and Characterization:

| Parameter | Expected Value/Data |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): 9.1-9.3 (s, 1H, NCHN), 7.6-7.8 (m, 2H, NCHCHN), 6.5-6.7 (t, 1H, CHCl₂), 6.0-6.2 (d, 1H, CHOH), 5.0-5.2 (d, 1H, CHOH), 3.8-4.0 (s, 3H, NCH₃). Note: Peaks are illustrative and may vary. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 137 (NCHN), 123, 122 (NCHCHN), 75 (CHCl₂), 68 (CHOH), 36 (NCH₃). Note: Peaks are illustrative and may vary. |

Protocol 2: In-situ Generation and Trapping of the Functionalized NHC with Palladium

This protocol details the deprotonation of the imidazolium salt and subsequent coordination to a palladium(II) center to form a PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| 1-(2,2-dichloro-1-hydroxyethyl)-3-methylimidazolium chloride | From Protocol 1 |

| Potassium bis(trimethylsilyl)amide (KHMDS) | 0.5 M solution in toluene |

| Palladium(II) acetate (Pd(OAc)₂) | 99.9% trace metals basis |

| 3-Chloropyridine | ≥99% purity |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |

| Schlenk flask | 50 mL, flame-dried |

| Magnetic stirrer | - |

| Syringes and needles | - |

Procedure:

-

To a flame-dried 50 mL Schlenk flask, add the imidazolium salt (433 mg, 2.0 mmol, 1.0 equiv.) and palladium(II) acetate (449 mg, 2.0 mmol, 1.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 20 mL of anhydrous THF via syringe.

-

Add 3-chloropyridine (454 mg, 4.0 mmol, 2.0 equiv.) to the suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add KHMDS (0.5 M in toluene, 4.0 mL, 2.0 mmol, 1.0 equiv.) dropwise over 10 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired Pd-NHC complex.

Reactivity and Further Functionalization

The 2,2-dichloro-1-hydroxyethyl substituent offers several possibilities for post-synthetic modification. The reactivity is primarily centered around the C-Cl bonds and the hydroxyl group.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups. This allows for the synthesis of a library of ligands from a single precursor.

-

Elimination: Treatment with a strong base can induce dehydrochlorination, potentially leading to the formation of a vinyl-substituted NHC precursor.

-

Hydroxyl Group Derivatization: The hydroxyl group can be acylated, etherified, or used as a handle to attach the NHC to a solid support or a larger molecular scaffold.

Applications in Catalysis and Drug Development

NHC ligands functionalized with the 2,2-dichloro-1-hydroxyethyl group are expected to be valuable in several areas:

-

Homogeneous Catalysis: The functional group can act as a hemilabile coordinating site, potentially influencing the catalytic activity and selectivity of metal complexes in cross-coupling reactions, metathesis, or C-H activation.

-

Drug Development: Imidazolium salts and their metal complexes are known to exhibit antimicrobial and anticancer properties. The dichloro-hydroxyethyl moiety could enhance this biological activity or serve as a point of attachment for targeting molecules.

-

Materials Science: The hydroxyl group provides a convenient anchor for grafting the NHC onto surfaces, polymers, or nanoparticles, leading to the development of heterogeneous catalysts or functional materials.

These notes provide a foundational framework for exploring the chemistry of this compound-functionalized NHC ligands. The detailed protocols and outlined synthetic strategies are intended to facilitate further research and application in diverse scientific fields.

Application of 2,2-Dichloroethanol in the Preparation of Tunable Molecular Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise design and synthesis of molecular catalysts are paramount for advancing chemical synthesis, particularly in the pharmaceutical and fine chemical industries. N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for transition metal catalysts due to their strong σ-donating properties and steric tuneability. Bis(N-heterocyclic carbene) ligands, featuring two NHC units linked by a bridging group, offer enhanced stability and catalytic activity. A key strategy for modulating the properties of these catalysts is the functionalization of the ligand scaffold. This application note details the use of 2,2-dichloroethanol as a reagent for the specific functionalization of the methylene bridge of bis(N-heterocyclic carbene) ligands, leading to the creation of tunable molecular catalysts. This method allows for the introduction of a hydroxyl group, which can serve as an anchor for immobilization or for further synthetic modifications.

Principle of the Method

The core of this application lies in the nucleophilic substitution reaction between a methylene-bridged bis(imidazolium) salt and this compound. The acidic proton on the methylene bridge of the bis(imidazolium) salt is first removed by a strong base to generate a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbon atoms of this compound and displacing a chloride ion. The second chlorine atom on the same carbon of the ethanol derivative is subsequently eliminated, leading to the formation of a hydroxymethyl-functionalized methylene bridge. The resulting functionalized bis(imidazolium) salt can then be used to synthesize metal complexes, such as palladium(II) catalysts, which exhibit tunable properties for various chemical transformations.

Experimental Protocols

Materials and Methods

-

Reagents:

-

1,1'-Methylenebis(3-methylimidazolium) dibromide (or other appropriate methylene-bridged bis(imidazolium) salt)

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Anhydrous solvents (e.g., THF, DMF, Acetonitrile)

-

Deuterated solvents for NMR analysis (e.g., DMSO-d₆)

-

-

Instrumentation:

-

Schlenk line and glassware for inert atmosphere reactions

-

NMR spectrometer (¹H, ¹³C)

-

Mass spectrometer (e.g., ESI-MS)

-

FT-IR spectrometer

-

Inert gas (Argon or Nitrogen)

-

Protocol 1: Synthesis of Hydroxymethyl-functionalized Bis(imidazolium) Salt

This protocol describes the functionalization of the methylene bridge of a bis(imidazolium) salt with a hydroxymethyl group using this compound.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve 1,1'-methylenebis(3-methylimidazolium) dibromide (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 2 hours to ensure complete deprotonation of the methylene bridge.

-

Functionalization: To the resulting suspension, add a solution of this compound (1.2 eq) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to remove any unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure hydroxymethyl-functionalized bis(imidazolium) salt.

-

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new signal corresponding to the hydroxymethyl group (CH₂OH) and the disappearance of the methylene bridge proton signal are indicative of successful functionalization.

Protocol 2: Synthesis of a Palladium(II)-bis(NHC) Catalyst

This protocol details the synthesis of a palladium(II) complex using the hydroxymethyl-functionalized bis(NHC) ligand precursor.

-

Complexation Reaction: In a Schlenk flask under an inert atmosphere, dissolve the hydroxymethyl-functionalized bis(imidazolium) salt (1.0 eq) and palladium(II) acetate (1.0 eq) in anhydrous acetonitrile.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours. The reaction progress can be monitored by the formation of a precipitate.

-

Isolation of the Catalyst:

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to obtain the palladium(II)-bis(NHC) complex.

-

-

Characterization: Characterize the palladium complex using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its structure and purity.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of the functionalized ligand and the corresponding palladium catalyst.

Table 1: Summary of Yields for Ligand and Catalyst Synthesis

| Compound | Starting Material | Reagent | Yield (%) |

| Hydroxymethyl-functionalized bis(imidazolium) salt | 1,1'-Methylenebis(3-methylimidazolium) dibromide | This compound | 75-85 |

| Palladium(II)-bis(NHC) Complex | Hydroxymethyl-functionalized bis(imidazolium) salt | Palladium(II) acetate | 80-90 |

Table 2: Key Spectroscopic Data for a Representative Hydroxymethyl-functionalized Bis(imidazolium) Salt

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~9.1 | s | N-CH-N (imidazolium ring) |

| ¹H | ~7.7 | d | N-CH=CH-N (imidazolium ring) |

| ¹H | ~7.6 | d | N-CH=CH-N (imidazolium ring) |

| ¹H | ~5.5 | t | CH-OH |

| ¹H | ~4.5 | d | CH-CH ₂-OH |

| ¹H | ~3.9 | s | N-CH₃ |

| ¹³C | ~138 | N-C -N (carbene precursor) | |

| ¹³C | ~124 | N-C H=C H-N (imidazolium ring) | |

| ¹³C | ~123 | N-CH=C H-N (imidazolium ring) | |

| ¹³C | ~65 | C H₂-OH | |

| ¹³C | ~60 | Bridge C H | |

| ¹³C | ~36 | N-C H₃ |

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Reaction pathway for the functionalization of a bis(imidazolium) salt.

Caption: Workflow for the synthesis of the functionalized bis(NHC) precursor.

Caption: Synthesis of the Palladium(II)-bis(NHC) molecular catalyst.

Conclusion